molecular formula C8H9N3S B2892233 3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine CAS No. 1024595-27-4

3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2892233
CAS No.: 1024595-27-4
M. Wt: 179.24
InChI Key: LTNSHOVGLDMJRU-UHFFFAOYSA-N
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Description

3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a pyrazole and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the pyrazole and thiophene rings in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The choice of solvents and catalysts is critical to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions may require the use of Lewis acids such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-(thiophen-2-yl)-1H-pyrazole: Lacks the amine group, which may affect its biological activity.

    4-(thiophen-2-yl)-1H-pyrazol-5-amine: Lacks the methyl group, which can influence its chemical reactivity and binding affinity.

    3-methyl-1H-pyrazol-5-amine:

Uniqueness

3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is unique due to the presence of both the pyrazole and thiophene rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-4-thiophen-2-yl-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-5-7(8(9)11-10-5)6-3-2-4-12-6/h2-4H,1H3,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNSHOVGLDMJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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